N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide -

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

Catalog Number: EVT-4270243
CAS Number:
Molecular Formula: C26H23F2N3O4
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)

Compound Description: This compound belongs to a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives synthesized and evaluated for their anticonvulsant and analgesic activity. Compound 6 emerged as the most active substance in the series, exhibiting more beneficial ED50 and protective index values in the maximal electroshock (MES) and 6 Hz (32 mA) seizure tests compared to the reference drug valproic acid. [] Further investigations revealed that compound 6's mechanism of action likely involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. [] Additionally, it showed no significant cytotoxic effects in neurotoxic and hepatotoxic evaluations. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener (KCO) demonstrating enhanced bladder selectivity for suppressing unstable bladder contractions. [, ] This compound effectively inhibits spontaneous myogenic contractile activity of the urinary bladder, a mechanism hypothesized to underlie detrusor instability and symptoms of overactive bladder. [] A-278637 exhibits higher bladder selectivity compared to other KCOs and nifedipine, a calcium channel blocker. []

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist developed for the treatment of asthma and chronic obstructive pulmonary disease. [] Specifically, its crystalline form B shows improved absorption after inhalation compared to Form A. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound is part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives synthesized and screened for their antioxidant and anticancer activities. [, ] N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibited high antioxidant activity, approximately 1.4 times higher than ascorbic acid, in the DPPH radical scavenging assay. [, ]

1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives

Compound Description: This series of derivatives was synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels as potential antihypertensive agents. [] Structure-activity relationship studies revealed the importance of the isopropyl substituent at the benzylic position for potent inhibitory activity. [] Importantly, the absolute configuration at the benzylic position was found to be opposite to that of mibefradil, a known T-type Ca2+ channel blocker. []

4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl) pyrazolo [5,1-c][1, 2, 4]triazine-3-carboxamide (5c) (TFC)

Compound Description: TFC is a member of a series of pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives synthesized and tested for their antimicrobial and antitumor activities. [] TFC exhibited greater inhibitory effects on the growth of MCF7 and HepG2 cancer cell lines compared to the reference drug doxorubicin. []

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (3) (GBR 12909)

Compound Description: GBR 12909 is a compound known to have high affinity for the dopamine transporter (DAT). [] It was used as a lead compound for the design and synthesis of bridged piperazine analogues with increased structural rigidity, aiming to improve their binding affinity and selectivity for the DAT. []

N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane (JHW007)

Compound Description: JHW007, an N-butyl analog of benztropine, exhibits binding affinity for the dopamine transporter (DAT) but with reduced cocaine-like behavioral effects. [] It has been shown to antagonize various effects of cocaine, including locomotor stimulation, likely through a mechanism that deviates from its DAT occupancy and potentially involves σ-receptor antagonist activity. []

ethyl 3-(2-chloro-5-(3,5-dimethyl-2,6-dioxo-4-thioxo-1,3,5-triazinan-1-yl)-4-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate (5a)

Compound Description: Compound 5a is a potent protoporphyrinogen IX oxidase (PPO) inhibitor with a Ki value of 4.9 nM, exhibiting superior potency compared to the herbicides saflufenacil and trifludimoxazin. [] It demonstrates excellent and broad-spectrum weed control and shows potential as a herbicide candidate for paddy fields due to the relative tolerance of rice to the compound. []

N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f)

Compound Description: This compound belongs to a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives developed as novel antihypertensive agents. [] Compound 17f demonstrated the ability to lower blood pressure in spontaneously hypertensive rats upon oral administration, without causing reflex tachycardia, a common adverse effect of traditional L-type Ca2+ channel blockers. []

N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f) and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c)

Compound Description: These two compounds are part of a series of 1-phenyl-4-substituted phthalazine derivatives investigated for their in vivo antiproliferative activity. [] Both compounds exhibited promising antitumor activities, particularly against human esophageal cancer cells, with IC50 values comparable or superior to 5-fluorouracil. []

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15), 3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide (27), 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7) and 2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19)

Compound Description: These four compounds represent a series of quinoline derivatives evaluated for their cytotoxic activity against the breast cancer cell line MCF7. [] Notably, these compounds exhibited greater activity compared to the reference drug doxorubicin. []

2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide (JT010)

Compound Description: JT010 is a potent and specific transient receptor potential ankyrin 1 (TRPA1) agonist. [] It has been shown to dose-dependently induce pain upon intraepidermal injection in human volunteers, establishing its role in pain sensation. [] This finding indicates that isolated TRPA1 activation in humans causes pain, allowing for the development of a TRPA1-specific pain model. [] This model serves as a valuable tool for validating novel TRPA1 antagonists and quantifying the TRPA1-dependent component in pain physiology and pathophysiology. []

(3-exo)-8-benzoyl-N-(((2S)7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo(3.2.1)octane-3-methanamine (SSR181507)

Compound Description: SSR181507 is a novel antipsychotic that activates serotonin 5-hydroxytryptamine (5-HT)1A receptors. [] This activity is associated with enhanced treatment of negative symptoms and cognitive deficits in schizophrenia, potentially mediated by modulation of cerebral dopamine and serotonin levels. [] Studies in rats showed that SSR181507 decreased hippocampal 5-HT, consistent with activation of 5-HT1A autoreceptors, and increased dopamine levels in the medial prefrontal cortex. [] These effects were reversed by the selective 5-HT1A antagonist WAY100635, confirming the involvement of 5-HT1A receptors in its mechanism of action. []

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p)

Compound Description: Compound 16p is a potent TRPV1 antagonist with excellent aqueous solubility and a reduced half-life compared to the previously reported clinical candidate AMG 517. [] It demonstrated efficacy in blocking a TRPV1-mediated physiological response in vivo and reducing thermal hyperalgesia induced by complete Freund's adjuvant in rats. [] Based on its improved overall profile, 16p (AMG 628) was selected as a second-generation candidate for clinical trials as a potential new treatment for chronic pain. []

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948) and 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: Both BMS-289948 and BMS-299897 are orally active γ-secretase inhibitors investigated for their potential in reducing β-amyloid (Aβ) levels in Alzheimer's disease. [] They effectively reduce brain and plasma Aβ levels in APP-YAC mice and guinea pigs, exhibiting dose-dependent effects and rapid onset of action. []

N-(29(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1(3,7))decane-1-carboxamide (WY-50,324)

Compound Description: WY-50,324 is classified as a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist and investigated for its potential anxiolytic effects. [] While it demonstrated efficacy in reducing DOI-induced head twitches in rats, a behavior thought to be mediated by 5-HT2A receptors, WY-50,324 failed to block the discriminative stimulus effects of DOI. [] Additionally, it produced elements of the "serotonin syndrome" and elicited drug-lever selection in rats trained to discriminate the 5-HT1A agonist 8-OH-DPAT from saline, confirming its in vivo 5-HT1A agonist properties. []

2-(3-(4-chloro-3-fluorophenyl)-5-ethyl-1H-1,2,4-triazol-1-yl)-N-(3,5-dichlorobenzyl)acetamide (MR-L2)

Compound Description: MR-L2 is a positive allosteric modulator of phosphodiesterase-4B (PDE4B). [] In a study investigating the role of PDE4B in nicotine self-administration, microinfusion of MR-L2 into the nucleus accumbens shell of rats acutely reduced nicotine intake. [] This suggests that enhancing PDE4B activity can modulate the motivation to obtain nicotine. []

5-tert-Butyl-2-(4-ethynylphenyl)pyrimidine

Compound Description: This compound belongs to a series of 5-alkyl-2-arylpyrimidines and -1,3-thiazines investigated for their insecticidal activity. [] It acts as a GABA-gated chloride channel blocker, exhibiting high affinity for the receptor and potent toxicity to house flies. [] The poisoning signs observed in both mice and house flies are consistent with those of EBOB (4'-ethynyl-4-n-[3H]propylbicycloorthobenzoate), a known chloride channel blocker, further supporting its mechanism of action. []

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

Compound Description: TASP0434299 is a novel pyridopyrimidin-4-one derivative developed as a radioligand for the arginine vasopressin 1B (V1B) receptor. [] It exhibits high binding affinity for human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. [] Radiolabeled TASP0434299 demonstrated successful in vitro and in vivo binding to the V1B receptor, enabling visualization and quantification of the receptor in preclinical studies. [] This radioligand provides a valuable tool for assessing V1B receptor occupancy during drug development and monitoring receptor levels in disease states. []

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103)

Compound Description: BD103 is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. [] It exhibits probe-dependent inhibition of CXCR3 signaling, indicating selectivity in its modulation of different signaling pathways downstream of the receptor. [] Studies involving site-directed mutagenesis, homology modeling, and docking revealed that specific amino acids in CXCR3, such as F1313.32 and Y3087.43, contribute to BD103's binding pocket and signal modulation properties. []

1-(2-fluorophenyl)-N-methylpropan-2-amine (N-Me-2-FMP)

Compound Description: N-Me-2-FMP is a phenethylamine derivative identified as a newly distributed designer drug in Japan. [] Its psychotropic properties and potential for abuse led to its classification as a designated substance under the Pharmaceutical Affairs Law, aiming to control its distribution and prevent misuse. []

1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine (KN-62)

Compound Description: KN-62 is a selective antagonist of the P2X7 receptor (P2X7R), an ATP-sensitive ion channel expressed on various cell types, including immune cells and neurons. [] Studies in differentiated human THP-1 macrophage cells demonstrated that KN-62 potently inhibited both BzATP-induced pore formation and IL-1β release, two key functional consequences of P2X7R activation. [] These findings support the role of P2X7R in mediating these cellular responses and highlight the potential of KN-62 as a tool for investigating P2X7R function and for therapeutic applications targeting P2X7R-related pathologies. []

4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB 202190)

Compound Description: SB 202190 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in various cellular processes, including inflammation and apoptosis. [, ] Studies in differentiated human THP-1 macrophage cells showed that SB 202190 effectively blocked P2X7 receptor-mediated pore formation, but not calcium influx or IL-1β release, suggesting a specific role for p38 MAPK in this particular cellular response. []

N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (UCM765) and N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide (UCM924)

Compound Description: UCM765 is an MT2-selective partial agonist with hypnotic effects in rodents but relatively low in vivo potency due to its metabolic liability. [] UCM924, designed based on UCM765's metabolic profile, displays a similar binding profile as UCM765 but exhibits greater metabolic stability in rat liver, leading to a longer half-life. []

(S)-N-(5-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)methanesulfonamide

Compound Description: This compound is a selective dual inhibitor of the delta ([δ]) and gamma (γ) isoforms of PI3K protein kinase. []

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (danofloxacin)

Compound Description: Danofloxacin is a quinolone antibacterial agent developed for veterinary medicine. [] It exhibits broad-spectrum activity against various important veterinary pathogenic bacteria, demonstrating potent efficacy in both in vitro and in vivo infection models. [] Its favorable antibacterial, physiochemical, and pharmacodynamic properties led to its selection as a therapeutic agent for veterinary use. []

2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013), 4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide (931126), and N-(2,6-dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791)

Compound Description: These three compounds are inhibitors of autotaxin (ATX), a lysophospholipase D enzyme involved in various physiological and pathological processes. [] They were identified through a high-throughput screen and exhibit nanomolar to low micromolar IC50 values for ATX inhibition. [] 918013 and 931126 are competitive inhibitors targeting the hydrophobic pocket of ATX, while 966791 inhibits both ATX and phosphodiesterase activity. [] All three compounds demonstrated efficacy in reducing cancer cell invasion in vitro and lung metastasis colonization in vivo. []

Properties

Product Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C26H23F2N3O4/c1-35-22-12-2-17(3-13-22)14-15-30-23(16-24(32)29-20-8-4-18(27)5-9-20)25(33)31(26(30)34)21-10-6-19(28)7-11-21/h2-13,23H,14-16H2,1H3,(H,29,32)

InChI Key

YNIUTHLKFLHUJS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.